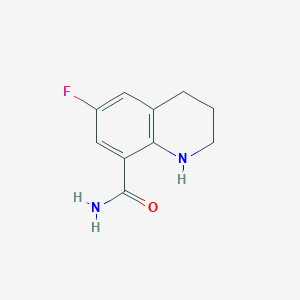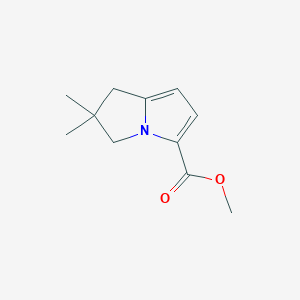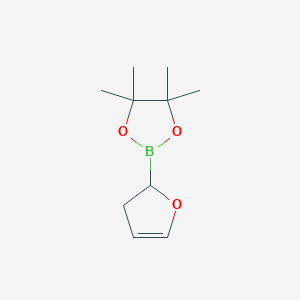![molecular formula C10H15NO3 B11901330 Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11901330.png)
Ethyl6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,5R)-6-oxo-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that features a unique azabicyclo structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be achieved through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo intermediate . Another method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. The unique structure of the compound allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds such as:
8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring.
11-oxatricyclo[5.3.1.0]undecane: This compound features a tricyclic structure with an oxygen atom.
The uniqueness of Ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its azabicyclo structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
ethyl (1R,5R)-6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChIキー |
YMCVBSNHYFZDOU-HTQZYQBOSA-N |
異性体SMILES |
CCOC(=O)N1C[C@@H]2C[C@H](C1)C(=O)C2 |
正規SMILES |
CCOC(=O)N1CC2CC(C1)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-thiaspiro[2.5]octane-1-carboxylate](/img/structure/B11901248.png)

![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)











